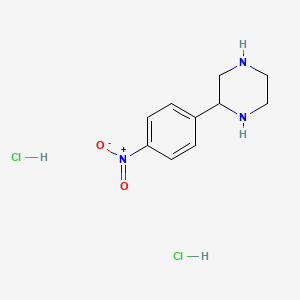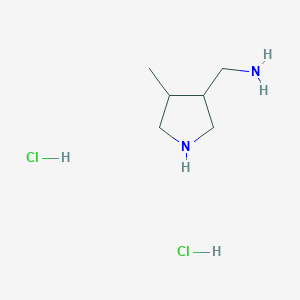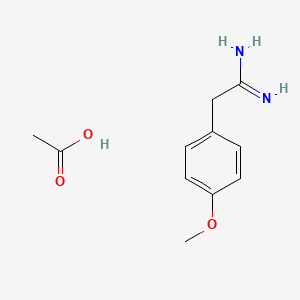
2-(4-Methoxy-phenyl)-acetamidine HOAc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxy-phenyl)-acetamidine HOAc, also known as MPA, is an organic compound that is used in a variety of scientific applications, such as in pharmaceuticals, biochemistry, and physiological research. MPA is a white crystalline solid with a molecular weight of 169.19 g/mol. It is a derivative of acetamidine and is composed of a phenyl ring with a methoxy group attached to the 4th carbon atom. MPA has a melting point of 79-80°C and is soluble in water, ethanol, and chloroform.
科学研究应用
2-(4-Methoxy-phenyl)-acetamidine HOAc has been used in a variety of scientific applications, such as in pharmaceuticals, biochemistry, and physiological research. It has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anti-cancer agents. 2-(4-Methoxy-phenyl)-acetamidine HOAc has also been used in the synthesis of various biochemicals, such as peptides and amino acids. It has also been used in the synthesis of various physiological agents, such as hormones and neurotransmitters.
作用机制
2-(4-Methoxy-phenyl)-acetamidine HOAc is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which has been associated with improved cognitive function and memory.
Biochemical and Physiological Effects
2-(4-Methoxy-phenyl)-acetamidine HOAc has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which has been associated with improved cognitive function and memory. 2-(4-Methoxy-phenyl)-acetamidine HOAc has also been shown to inhibit the enzyme acetylcholinesterase, which has been associated with improved cognitive function and memory. Additionally, 2-(4-Methoxy-phenyl)-acetamidine HOAc has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects.
实验室实验的优点和局限性
2-(4-Methoxy-phenyl)-acetamidine HOAc has several advantages and limitations for use in laboratory experiments. One advantage is that 2-(4-Methoxy-phenyl)-acetamidine HOAc is a relatively inexpensive and easily obtainable compound. Additionally, 2-(4-Methoxy-phenyl)-acetamidine HOAc is soluble in water, ethanol, and chloroform, which makes it easy to use in a variety of laboratory experiments. A limitation of 2-(4-Methoxy-phenyl)-acetamidine HOAc is that it is not very stable and can degrade over time, which can lead to inaccurate results.
未来方向
There are several potential future directions for research involving 2-(4-Methoxy-phenyl)-acetamidine HOAc. One potential direction is to investigate the potential therapeutic effects of 2-(4-Methoxy-phenyl)-acetamidine HOAc in humans, such as its potential to improve cognitive function and memory. Additionally, further research could be done to investigate the potential anti-inflammatory, anti-cancer, and anti-oxidant effects of 2-(4-Methoxy-phenyl)-acetamidine HOAc. Furthermore, research could be done to investigate the potential mechanisms of action of 2-(4-Methoxy-phenyl)-acetamidine HOAc and to develop more efficient and stable synthetic methods for the production of 2-(4-Methoxy-phenyl)-acetamidine HOAc. Finally, research could be done to investigate the potential for 2-(4-Methoxy-phenyl)-acetamidine HOAc to interact with other drugs and to determine the optimal dosage for various applications.
合成方法
2-(4-Methoxy-phenyl)-acetamidine HOAc is synthesized from the reaction of 4-methoxyphenylacetic acid and acetamidine in the presence of pyridine. The reaction proceeds via an oxazoline intermediate, and the product is obtained in a yield of approximately 80%.
属性
IUPAC Name |
acetic acid;2-(4-methoxyphenyl)ethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.C2H4O2/c1-12-8-4-2-7(3-5-8)6-9(10)11;1-2(3)4/h2-5H,6H2,1H3,(H3,10,11);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUCRICIOUCBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC1=CC=C(C=C1)CC(=N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-phenyl)-acetamidine HOAc | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide; 98%](/img/structure/B6354077.png)




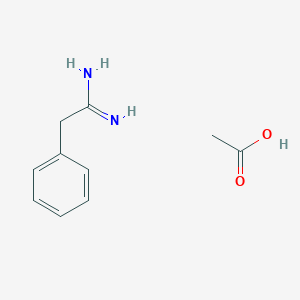
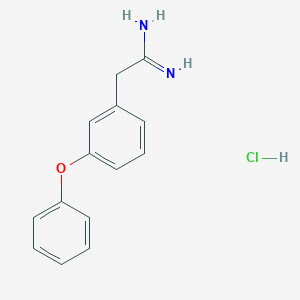
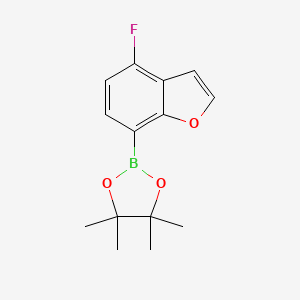

![2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester, 97%](/img/structure/B6354140.png)
